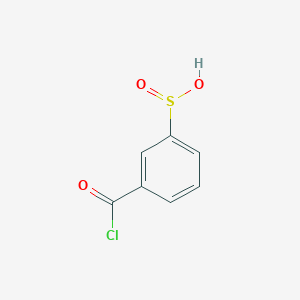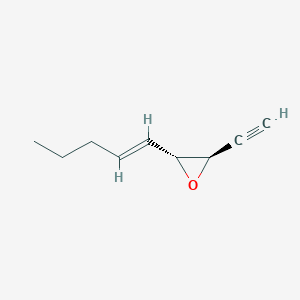
3-(Chlorocarbonyl)benzene-1-sulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chlorocarbonyl)benzene-1-sulfinic acid is an organic compound with the molecular formula C7H5ClO4S. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with a chlorocarbonyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorocarbonyl)benzene-1-sulfinic acid typically involves the chlorination of benzenesulfonic acid derivatives. One common method is the reaction of benzenesulfonic acid with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorocarbonyl group . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of benzenesulfonic acid and thionyl chloride into the reactor, with the product being continuously removed and purified .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chlorocarbonyl)benzene-1-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorocarbonyl group to other functional groups such as hydroxyl or amine groups.
Substitution: The chlorocarbonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the chlorocarbonyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(Chlorocarbonyl)benzene-1-sulfinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of dyes, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3-(Chlorocarbonyl)benzene-1-sulfinic acid exerts its effects involves electrophilic aromatic substitution. The chlorocarbonyl group acts as an electrophile, reacting with nucleophiles to form various derivatives. This reaction is facilitated by the electron-withdrawing nature of the sulfonic acid group, which stabilizes the intermediate formed during the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: Lacks the chlorocarbonyl group, making it less reactive in certain substitution reactions.
3-(Chlorosulfonyl)benzoic acid: Similar structure but with a sulfonyl chloride group instead of a chlorocarbonyl group.
m-(Chlorocarbonyl)benzenesulfonic acid: Positional isomer with the chlorocarbonyl group in the meta position
Uniqueness
3-(Chlorocarbonyl)benzene-1-sulfinic acid is unique due to the presence of both the chlorocarbonyl and sulfonic acid groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
503622-66-0 |
|---|---|
Molekularformel |
C7H5ClO3S |
Molekulargewicht |
204.63 g/mol |
IUPAC-Name |
3-carbonochloridoylbenzenesulfinic acid |
InChI |
InChI=1S/C7H5ClO3S/c8-7(9)5-2-1-3-6(4-5)12(10)11/h1-4H,(H,10,11) |
InChI-Schlüssel |
RXSLRTCNZSRBOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)O)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[8-(3,4-dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-N,N-dimethylbenzamide](/img/structure/B13977793.png)

![[1,2,4]Triazolo[1,5-c]quinazoline-2,5(3H,6H)-dione](/img/structure/B13977800.png)



![Tert-butyl4-[2-hydroxy-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13977817.png)

![8-Ethyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13977839.png)




